3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one
Description
3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a pyrimidinone core
Properties
IUPAC Name |
3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-pyrrolidin-1-ylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-10-19-15(14(3)17(12)24-4)11-22-16(23)9-13(2)20-18(22)21-7-5-6-8-21/h9-10H,5-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCYUGZGKOHWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCC2)CC3=NC=C(C(=C3C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 4-methoxy-3,5-dimethylpyridine, undergoes a series of reactions to introduce the methylene group at the 2-position.
Pyrimidinone Core Construction: The intermediate is then reacted with appropriate reagents to form the pyrimidinone core. This step often involves cyclization reactions under controlled conditions.
Introduction of the Pyrrolidine Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Biological Studies: Researchers investigate its biological activity, including its effects on cellular processes and its potential as a lead compound in drug discovery.
Industrial Applications: The compound’s unique structure makes it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3,5-dimethyl-2-pyridinemethanol
- 5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole
- (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
Uniqueness
3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one stands out due to its unique combination of structural features, including the pyrrolidine ring and the pyrimidinone core This distinct structure imparts specific chemical and biological properties that differentiate it from similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
